Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate” is a chemical compound with the molecular formula C14H12F3NO5 . It is an intermediate of furoquinolone .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains trifluoromethoxy and anilino functional groups .Physical And Chemical Properties Analysis
The average mass of “this compound” is 331.244 Da and the monoisotopic mass is 331.066742 Da .Scientific Research Applications
Synthesis and Chemical Properties
- Furan Derivatives Synthesis : Studies have shown the utility of strong bases in synthesizing various furan derivatives, highlighting the chemical flexibility and reactivity of furan compounds in organic synthesis. The mechanisms explored offer insights into the formation of complex molecules from simpler furan derivatives, suggesting potential pathways for the synthesis of compounds including Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate (Horaguchi et al., 1983).
- Diketopyrrolopyrrole (DPP) Pigments : The use of esters, including structures similar to this compound, in synthesizing DPP pigments showcases the compound's potential application in material science, particularly in the development of pigments and dyes with novel properties (Morton et al., 2005).
- Diels-Alder Reactions : Research on furan and its derivatives, including those structurally related to this compound, has contributed significantly to the understanding of Diels-Alder reactions. These studies provide valuable information on the synthesis of complex heterocyclic compounds, highlighting the compound's potential in creating new materials and pharmaceuticals (Barlow et al., 1995).
Potential Applications in Medicinal Chemistry
- Heterocyclic Compound Synthesis : The versatility of furan derivatives in synthesizing heterocyclic compounds indicates the potential of this compound in medicinal chemistry. Such compounds are crucial for developing novel therapeutic agents with targeted biological activities (Wang et al., 2012).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activity : Some studies have explored the antimicrobial potential of furan derivatives, suggesting that this compound could also possess antimicrobial properties, which could be beneficial in developing new antibiotics or antiseptic agents (Devi et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have shown anti-proliferative activity and induced apoptosis in promyelocytic leukemia hl-60 cells .
Mode of Action
It’s known that similar compounds can induce apoptosis in cancer cells . This process involves the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .
Biochemical Pathways
It’s known that similar compounds can affect the apoptosis pathway . This involves the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .
Result of Action
The compound has been shown to significantly reduce the proliferation of HL-60 cells and induce apoptosis in a concentration-dependent manner . This is associated with the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .
Action Environment
It’s known that similar compounds can exhibit anti-proliferative activity and induce apoptosis in promyelocytic leukemia hl-60 cells .
Biochemical Analysis
Cellular Effects
A structurally similar compound, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has been shown to exhibit anti-proliferative activity and induce apoptosis in promyelocytic leukemia HL-60 cells .
Molecular Mechanism
It is likely to interact with various biomolecules in the cell, leading to changes in gene expression and enzyme activity .
Metabolic Pathways
Furan derivatives are known to participate in various biochemical reactions .
Properties
IUPAC Name |
ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO5/c1-2-21-13(20)11-10(19)7-22-12(11)18-8-3-5-9(6-4-8)23-14(15,16)17/h3-6,18H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNBLMHHTRKOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.